molecular formula C14H11FN2O B2911643 (5-Fluoropyridin-3-yl)(isoindolin-2-yl)methanone CAS No. 2034379-05-8

(5-Fluoropyridin-3-yl)(isoindolin-2-yl)methanone

Cat. No.: B2911643
CAS No.: 2034379-05-8
M. Wt: 242.253
InChI Key: KLERJXOGQJNYQT-UHFFFAOYSA-N
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Description

(5-Fluoropyridin-3-yl)(isoindolin-2-yl)methanone is a chemical compound that features a fluorinated pyridine ring and an isoindolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoropyridin-3-yl)(isoindolin-2-yl)methanone typically involves the reaction of 5-fluoropyridine with isoindolinone under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 5-fluoropyridine is coupled with a boronic acid derivative of isoindolinone in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoropyridin-3-yl)(isoindolin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, typically in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, (5-Fluoropyridin-3-yl)(isoindolin-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its fluorinated pyridine ring can interact with biological targets, making it a useful tool for probing biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to modulate biological targets can lead to the development of new drugs for various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5-Fluoropyridin-3-yl)(isoindolin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine ring can form strong interactions with these targets, leading to inhibition or activation of biological pathways. The isoindolinone moiety can also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoropyridin-2-yl)(isoindolin-2-yl)methanone
  • (5-Chloropyridin-3-yl)(isoindolin-2-yl)methanone
  • (5-Bromopyridin-3-yl)(isoindolin-2-yl)methanone

Uniqueness

(5-Fluoropyridin-3-yl)(isoindolin-2-yl)methanone is unique due to the presence of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug discovery and materials science.

Properties

IUPAC Name

1,3-dihydroisoindol-2-yl-(5-fluoropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c15-13-5-12(6-16-7-13)14(18)17-8-10-3-1-2-4-11(10)9-17/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLERJXOGQJNYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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